Potassium;1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate
Description
Potassium;1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate is a cyclopropane-based carboxylic acid salt featuring a 1,3-oxazole substituent at the 5-position of the heterocyclic ring. The compound combines the structural rigidity of the cyclopropane ring with the electronic properties of the oxazole moiety, making it a versatile building block in medicinal chemistry and organic synthesis. The potassium counterion enhances its solubility in polar solvents, facilitating its use in aqueous reactions . It is cataloged by Enamine Ltd.
Properties
IUPAC Name |
potassium;1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.K/c9-6(10)7(1-2-7)5-3-8-4-11-5;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXMYUVDRYGXHQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=CO2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6KNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium;1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate typically involves the reaction of 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylic acid with a potassium base. The reaction is usually carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature conditions to ensure complete conversion to the potassium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The product is typically isolated by filtration, followed by drying to obtain the pure potassium salt in solid form.
Chemical Reactions Analysis
Types of Reactions: Potassium;1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
While specific applications of "potassium 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate" are not detailed in the provided search results, the information available allows for a discussion of potential applications based on its chemical structure and the known properties of related compounds.
Chemical Properties and Structure
Potassium 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate is a chemical compound with the CAS number 2375269-61-5 . Its IUPAC name is potassium 1-(oxazol-5-yl)cyclopropane-1-carboxylate . The compound has a molecular formula of C8H8KNO3 and a molecular weight of 205.2523 . It contains a cyclopropane ring, an oxazole ring, and a carboxylate group .
Potential Applications
Due to the presence of the oxadiazole moiety, this compound may have anticancer and antiparasitic applications .
Related Compounds
Other related compounds and their applications are:
Mechanism of Action
The mechanism of action of Potassium;1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Carboxylates with Heterocyclic Substituents
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Core Structure : The target compound shares a cyclopropane-carboxylate backbone with analogs like the ethyl ester (CAS 1079993-35-3) and carboxamide (CAS Reference6673). However, substituents on the cyclopropane and the heterocycle dictate reactivity and applications.
- Solubility : The potassium salt form of the target compound offers superior aqueous solubility compared to neutral esters (e.g., ethyl ester in ) or free acids (e.g., cyclopentane derivative in ).
- Electronic Effects : The 1,3-oxazole ring contributes electron-withdrawing properties, which may influence reactivity in cross-coupling or cycloaddition reactions compared to 1,2-oxazoles (e.g., 1538091-62-1) .
Key Insights :
- Anticancer Potential: While the target compound lacks direct pharmacological data, structurally related sulfonamide derivatives (e.g., ) demonstrate that 1,3-oxazole substituents can confer bioactivity. The potassium salt’s solubility may improve bioavailability in such applications.
- Synthetic Utility : The potassium carboxylate is likely employed in nucleophilic substitutions or metal-catalyzed reactions, contrasting with ethyl esters (e.g., ) used in ester hydrolysis or amide coupling.
Biological Activity
Chemical Structure and Properties
Potassium;1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate is a potassium salt derived from 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylic acid, with the molecular formula . The compound features a cyclopropane ring and an oxazole moiety, which contribute to its unique biological activities. Its IUPAC name reflects its structural complexity and potential for various chemical interactions.
Synthesis Methodology
The synthesis typically involves reacting 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylic acid with a potassium base in solvents like water or alcohol under controlled conditions to yield the potassium salt. This process can be scaled for industrial production while optimizing yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring can modulate enzyme and receptor activities, influencing various biochemical pathways. The structural rigidity provided by the cyclopropane ring enhances binding affinity and specificity to these targets.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound may exhibit significant antimicrobial and anticancer activities. For instance, compounds containing oxazole rings have been noted for their ability to inhibit various cancer cell lines and microbial growth.
Case Studies
- Anticancer Activity : A study evaluating 1,2,4-oxadiazole derivatives found that certain compounds demonstrated potent anticancer effects against multiple human tumor cell lines. For example, one derivative exhibited an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899) .
- Antimicrobial Effects : Another investigation into similar heterocycles revealed that they possess broad-spectrum antimicrobial properties, inhibiting both gram-positive and gram-negative bacteria .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds having similar structures:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Potassium;1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylate | Thiazole | Antimicrobial |
| Potassium;1-(1,3-imidazol-5-yl)cyclopropane-1-carboxylate | Imidazole | Anticancer |
This comparison highlights the unique properties imparted by the oxazole moiety in influencing biological activity.
Summary of Biological Evaluations
Several studies have focused on the biological evaluations of compounds related to this compound:
Future Directions
Ongoing research aims to explore further modifications of this compound to enhance its biological activities. Potential therapeutic applications could include developing new anticancer agents or antimicrobial treatments based on its structural characteristics.
Q & A
(Basic) What synthetic strategies are effective for preparing Potassium;1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate?
Methodological Answer:
The synthesis typically involves two key steps:
- Cyclopropanation: Use the Simmons-Smith reaction to form the cyclopropane ring. For example, cyclopropanation of a precursor like ethyl acrylate with diiodomethane and a zinc-copper couple generates the cyclopropane backbone .
- Oxazole Formation: A [3+2] cycloaddition between a nitrile and an alkyne (e.g., using catalytic copper or ruthenium) introduces the 1,3-oxazole ring. Alternatively, condensation of α-amino ketones with carboxylic acid derivatives may be employed .
- Final Modification: Hydrolysis of the ester to the carboxylic acid, followed by neutralization with potassium hydroxide, yields the potassium salt.
(Advanced) How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?
Methodological Answer:
- X-ray Crystallography: Resolve structural ambiguities by determining the crystal structure. Use SHELXL for refinement, which is robust for small molecules and cyclopropane derivatives .
- Dynamic NMR Studies: If conformational flexibility causes splitting, variable-temperature NMR can identify slow vs. fast exchange regimes. For example, the cyclopropane ring’s rigidity may lead to distinct coupling constants (e.g., JHH ≈ 5–10 Hz) .
- DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
(Basic) What analytical techniques are critical for confirming purity and structural integrity?
Methodological Answer:
- HPLC: Use a C18 column with UV detection (λ = 210–254 nm) to assess purity. A mobile phase of acetonitrile/water (0.1% formic acid) ensures separation of polar carboxylate and oxazole moieties .
- FTIR: Confirm functional groups: carboxylate (COO<sup>–</sup> stretch at ~1600 cm<sup>-1</sup>) and oxazole (C=N stretch at ~1650 cm<sup>-1</sup>) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C7H6KNO3) with <2 ppm error .
(Advanced) How can computational methods predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT-Based Mechanistic Studies: Model the potassium carboxylate’s coordination to transition metals (e.g., Pd in Suzuki-Miyaura couplings). Calculate activation energies for steps like oxidative addition or transmetallation .
- Solvent Effects: Use COSMO-RS simulations to predict solubility in polar aprotic solvents (e.g., DMF, THF), which influence reaction rates .
- Docking Studies: If targeting biological applications, dock the compound into enzyme active sites (e.g., kinases) to assess binding modes and steric effects of the cyclopropane ring .
(Advanced) What experimental designs optimize the study of cyclopropane ring stability under acidic/basic conditions?
Methodological Answer:
- Factorial Design: Vary pH (1–14), temperature (25–80°C), and ionic strength. Monitor degradation via HPLC and track ring-opening products (e.g., allylic carboxylates) .
- Kinetic Profiling: Use pseudo-first-order kinetics to determine rate constants. For example, the cyclopropane ring may undergo acid-catalyzed ring-opening at pH < 3 .
- Isotopic Labeling: Introduce deuterium at the cyclopropane carbons to study kinetic isotope effects and elucidate cleavage mechanisms .
(Basic) How does the potassium counterion influence the compound’s physicochemical properties?
Methodological Answer:
- Solubility: Potassium enhances water solubility compared to the free acid (e.g., solubility >50 mg/mL in water vs. <1 mg/mL for the acid form) .
- Crystallinity: The ionic nature promotes crystallization, as seen in single-crystal X-ray structures with K<sup>+</sup> coordinated to carboxylate oxygen atoms .
- Reactivity: Potassium facilitates deprotonation in basic conditions, enabling use as a nucleophile in alkylation or acylation reactions .
(Advanced) How can crystallographic data resolve ambiguities in the compound’s stereoelectronic effects?
Methodological Answer:
- Electron Density Maps: Use SHELXL-refined maps to visualize hyperconjugation (e.g., Walsh orbitals in cyclopropane) and assess bond-length alternation .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., K<sup>+</sup>···O hydrogen bonds) influencing crystal packing .
- Multipole Refinement: Model electron density distortions to study the oxazole ring’s aromaticity and charge distribution .
(Advanced) What strategies mitigate byproduct formation during cyclopropane functionalization?
Methodological Answer:
- Catalytic Optimization: Screen Pd, Cu, or Ni catalysts to minimize side reactions (e.g., ring-opening). For example, Pd(OAc)2/XPhos suppresses β-hydride elimination .
- Protecting Groups: Temporarily protect the carboxylate as a methyl ester during oxazole formation to avoid undesired nucleophilic attack .
- In Situ Monitoring: Use ReactIR to detect intermediates and adjust reaction parameters in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
